2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile
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Overview
Description
2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile is a complex organic compound featuring a piperidine ring fused with a hexahydrocyclooctapyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile typically involves the reaction of piperidine with a suitable precursor. One common method involves heating the precursor compound with an excess of piperidine in a solvent such as 1,4-dioxane . The reaction conditions often include elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in 1,4-dioxane at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile
- Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide
Uniqueness
2-(Piperidin-1-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1020244-33-0 |
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Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2-piperidin-1-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C18H22N4/c19-12-15-14-8-4-1-2-5-9-17(14)21-18(16(15)13-20)22-10-6-3-7-11-22/h1-11H2 |
InChI Key |
VESKTACRTASKKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N3CCCCC3)C#N)C#N |
Origin of Product |
United States |
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